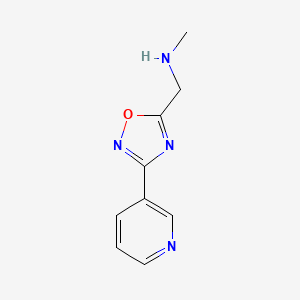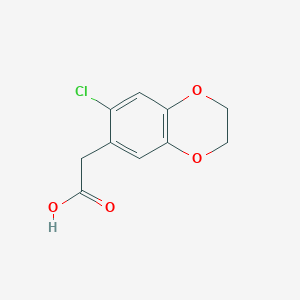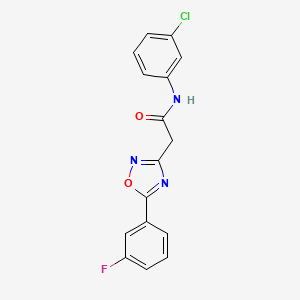![molecular formula C15H15NO5S B1417923 ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine CAS No. 885269-46-5](/img/structure/B1417923.png)
((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine
Overview
Description
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine is an organic compound characterized by the presence of a methoxy group attached to a biphenyl structure, which is further linked to a sulfonyl glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine typically involves several steps:
-
Formation of 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl chloride
Starting Material: 4’-Methoxy-[1,1’-biphenyl].
Reagents: Chlorosulfonic acid.
Conditions: The reaction is carried out under controlled temperature to avoid decomposition, typically at low temperatures (0-5°C).
-
Conversion to ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine
Starting Material: 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl chloride.
Reagents: Glycine.
Conditions: The reaction is performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the biphenyl structure.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous conditions to prevent hydrolysis.
Products: Reduced forms of the sulfonyl group.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar aprotic solvents.
Products: Substituted derivatives at the sulfonyl or methoxy positions.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Modification: Utilized in the modification of proteins through sulfonylation reactions.
Medicine
Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals.
Diagnostic Agents: Investigated for use in diagnostic imaging due to its unique structural properties.
Industry
Material Science: Applied in the development of new materials with specific electronic or optical properties.
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulation of biochemical pathways, such as those involved in signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
-
4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl chloride
Comparison: Precursor in the synthesis of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine.
Uniqueness: Lacks the glycine moiety, limiting its biological applications.
-
4’-Methoxy-[1,1’-biphenyl]-4-sulfonamide
Comparison: Similar structure but with an amide group instead of glycine.
Uniqueness: Different reactivity and biological activity profile.
-
4’-Methoxy-[1,1’-biphenyl]-4-sulfonic acid
Comparison: Contains a sulfonic acid group.
Uniqueness: More acidic, affecting its solubility and reactivity.
Conclusion
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in research and development across multiple fields.
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-21-13-6-2-11(3-7-13)12-4-8-14(9-5-12)22(19,20)16-10-15(17)18/h2-9,16H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJHIYYOLIFZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one](/img/structure/B1417841.png)
![Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine](/img/structure/B1417843.png)
![4-(4-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417844.png)
![3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1417845.png)
![[1-(2-Methoxyethyl)piperidin-4-yl]methanol](/img/structure/B1417850.png)



![N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine](/img/structure/B1417854.png)

![2-[(E,3E)-3-[3,3-Dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1417858.png)


![3-{[3-(Methylamino)propyl]amino}-1-propanol](/img/structure/B1417862.png)
